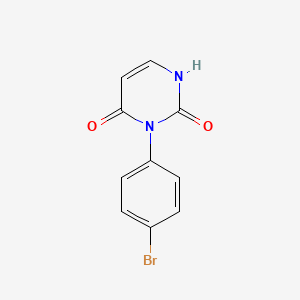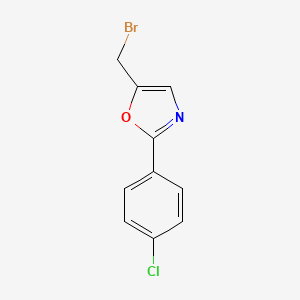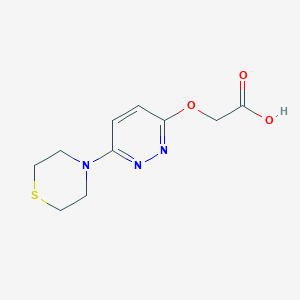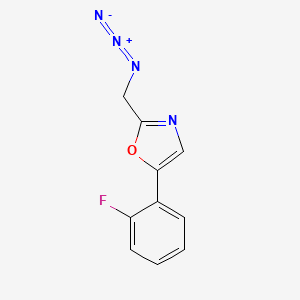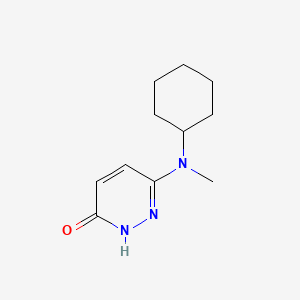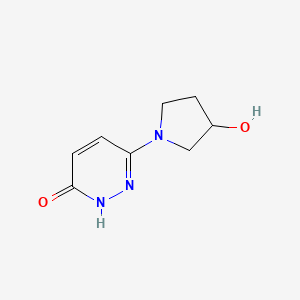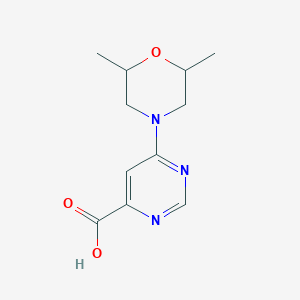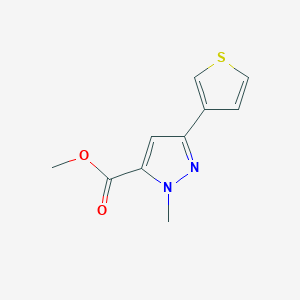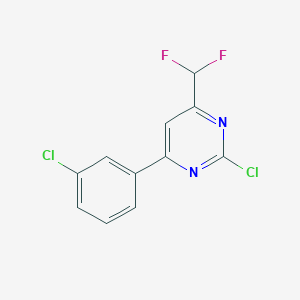
2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine
Vue d'ensemble
Description
2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine (2C4CP6DFMP) is a novel pyrimidine derivative that has recently been synthesized and studied for its potential applications in scientific research. This compound has been shown to possess a wide range of properties that make it an attractive option for use in lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound and its derivatives are crucial in the synthesis of small molecule anticancer drugs, demonstrating a variety of synthetic routes and optimization of methods for increased yield. For example, a rapid synthetic method was developed for target compounds, establishing them as important intermediates in drug synthesis (Zhou et al., 2019).
Biological Activities
- Pyrimidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, with specific substitutions on the pyrimidine ring influencing their biological efficacy. Certain derivatives have shown to possess potent anti-inflammatory and analgesic activities, highlighting the importance of the chemical structure in therapeutic applications (Muralidharan et al., 2019).
Structural and Molecular Analysis
- Crystallographic studies of pyrimidine compounds, including those with chlorophenyl substitutions, have provided insights into their molecular structures, bonding patterns, and hydrogen bonding interactions. These studies are vital for understanding the physical and chemical properties of the compounds, which can influence their biological activities and solubility (Kang et al., 2015).
Antimicrobial and Antifungal Properties
- New derivatives of pyrimidine have been synthesized and screened for their inhibitory activity against various microbial strains. The findings indicate selective antimicrobial and antifungal effectiveness, suggesting potential applications in developing new therapeutic agents (Jafar et al., 2013).
Nonlinear Optical Properties
- The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications demonstrates the significance of pyrimidine rings in the field of materials science. These compounds exhibit promising NLO characteristics, making them suitable for optoelectronic applications (Hussain et al., 2020).
Propriétés
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F2N2/c12-7-3-1-2-6(4-7)8-5-9(10(14)15)17-11(13)16-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUGHMCMZHYVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



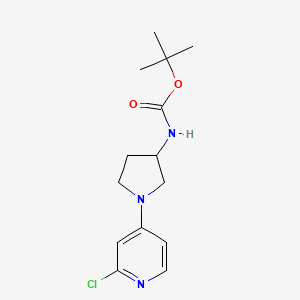
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)
![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)

